molecular formula C38H35Br2N3O3S B13397225 2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol

2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol

Cat. No.: B13397225
M. Wt: 773.6 g/mol
InChI Key: QMNHSXCNPYPSMG-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol is a complex organic compound with a molecular formula of C38H35Br2N3O3S and a molecular weight of 773.584 g/mol . This compound is characterized by its unique structure, which includes bromine atoms, a sulfonyl group, and an imidazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods for synthesizing imidazole-containing compounds include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and selectivity of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and the study of reaction mechanisms.

    Biology: It may be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on the compound’s binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound stands out due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. The presence of the imidazole ring and sulfonyl group further enhances its binding affinity and specificity for various molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2,4-dibromo-6-[[[1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-(1-phenylethyl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H35Br2N3O3S/c1-26-18-20-33(21-19-26)47(45,46)43-35(41-36(29-14-8-4-9-15-29)37(43)30-16-10-5-11-17-30)25-42(27(2)28-12-6-3-7-13-28)24-31-22-32(39)23-34(40)38(31)44/h3-23,27,36-37,44H,24-25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNHSXCNPYPSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H35Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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